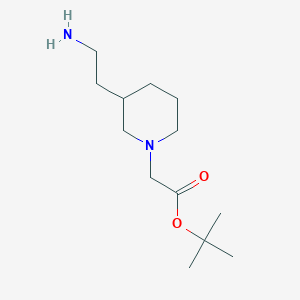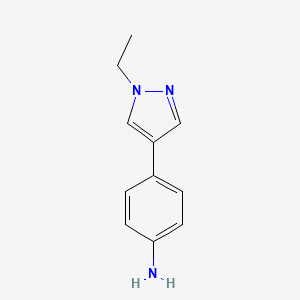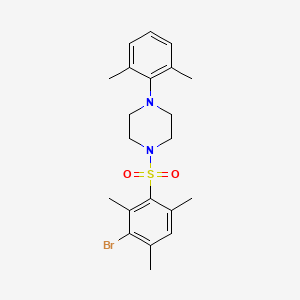![molecular formula C17H13F6NO2S B12115112 2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12115112.png)
2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound known for its unique chemical structure and properties. This compound features a tetrahydroisoquinoline core, which is a common motif in many biologically active molecules, and a sulfonyl group attached to a phenyl ring substituted with trifluoromethyl groups. The presence of trifluoromethyl groups imparts significant electron-withdrawing characteristics, making this compound highly reactive in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of 2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with electron-rich sites on target molecules, leading to various biological effects. The sulfonyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with similar trifluoromethyl and sulfonyl groups, used in similar applications.
3,5-Bis(trifluoromethyl)benzyl bromide: Shares the trifluoromethyl-substituted phenyl ring, used in organic synthesis.
Uniqueness
2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a tetrahydroisoquinoline core with a highly electron-withdrawing sulfonyl group, making it highly reactive and versatile in various chemical and biological applications.
Eigenschaften
Molekularformel |
C17H13F6NO2S |
|---|---|
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
2-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H13F6NO2S/c18-16(19,20)13-7-14(17(21,22)23)9-15(8-13)27(25,26)24-6-5-11-3-1-2-4-12(11)10-24/h1-4,7-9H,5-6,10H2 |
InChI-Schlüssel |
UPFMIUDNGLNFCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thiazolo[4,5-b]pyridin-2-amine,n-(phenylmethyl)-](/img/structure/B12115032.png)
![1,3,4-Oxadiazole-2-propanamine, 5-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B12115038.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)propanamide](/img/structure/B12115048.png)
![4-[[1-[[1-[2-[[3-Methyl-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12115058.png)



![N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12115090.png)




